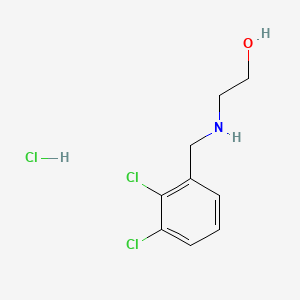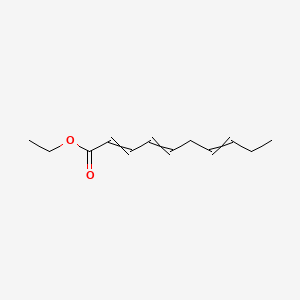![molecular formula C16H12ClFO B1622119 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal CAS No. 259252-07-8](/img/structure/B1622119.png)
3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal
Overview
Description
3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal is a chemical compound with the molecular formula C16H12ClFO .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized via various methods. For instance, a compound with a similar structure was synthesized via reduction with SnCl 2.2H 2 O . Another study discussed the synthesis of pyrazole derivatives, which could potentially be adapted for the synthesis of this compound .Mechanism of Action
3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This leads to the growth and maturation of ovarian follicles, which eventually results in ovulation.
Biochemical and Physiological Effects:
This compound has both estrogenic and anti-estrogenic effects on the body. It acts as an estrogen antagonist in the hypothalamus and pituitary gland, which leads to an increase in the secretion of FSH and LH. This compound also has estrogenic effects on the endometrium, which can lead to thickening and increased vascularity.
Advantages and Limitations for Lab Experiments
3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal is a widely used fertility drug that has been extensively studied in clinical trials. It is a relatively safe and effective treatment for ovulatory dysfunction and infertility. However, clomifene has some limitations in the laboratory setting. It can be difficult to control the dosage and timing of clomifene administration, which can lead to variability in the experimental results. This compound also has estrogenic effects on the endometrium, which can complicate the interpretation of certain experiments.
Future Directions
There are several potential future directions for research on clomifene. One area of interest is the use of clomifene in the treatment of male infertility and hypogonadism. 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal has been shown to increase testosterone levels in men with hypogonadism, and may be a viable alternative to testosterone replacement therapy. Another area of interest is the use of clomifene in combination with other fertility drugs to improve the success rate of ART. Finally, there is ongoing research on the long-term safety and efficacy of clomifene in the treatment of female infertility.
Scientific Research Applications
3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal has been extensively studied for its use in the treatment of female infertility. It has been shown to be effective in inducing ovulation in women with ovulatory dysfunction, including polycystic ovary syndrome (PCOS) and hypothalamic amenorrhea. This compound has also been used in combination with other fertility drugs such as gonadotropins to increase the success rate of assisted reproductive technologies (ART) such as in vitro fertilization (IVF).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO/c1-11(10-19)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBLTHFYAJMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395626 | |
| Record name | AC1MV9NP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259252-07-8 | |
| Record name | AC1MV9NP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Acetamide, N-(4-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-1-(4-methylphenyl)-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-](/img/structure/B1622046.png)






![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)
